molecular formula C21H34O3 B14351385 Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate CAS No. 98974-56-2

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate

Cat. No.: B14351385
CAS No.: 98974-56-2
M. Wt: 334.5 g/mol
InChI Key: MQCWCUDQEBWUAM-UHFFFAOYSA-N
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Description

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate is a methyl ester derivative of the epoxyeicosatrienoic acid (EET) family. Its structure features a 13-carbon chain with three conjugated double bonds (5Z,8Z,11Z) and a 3-pentyl-substituted oxirane (epoxide) ring at the terminal position . This compound is synthesized via epoxidation of polyunsaturated fatty acid precursors, such as arachidonic acid, using agents like m-chloroperbenzoic acid (mCPBA), yielding 7.6–15% of the epoxidized product . The methyl ester group enhances lipophilicity, making it more soluble in nonpolar solvents like hexane compared to its carboxylic acid counterpart .

The epoxide group confers high reactivity, enabling participation in ring-opening reactions, which are critical in synthesizing bioactive molecules. Biologically, EETs are implicated in cardiovascular and renal signaling pathways, acting as vasodilators and anti-inflammatory agents .

Properties

IUPAC Name

methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCWCUDQEBWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694011
Record name Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98974-56-2
Record name Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Functional Overview

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate (IUPAC name: methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate) is characterized by a 20-carbon backbone with three conjugated double bonds (5Z, 8Z, 11Z) and an epoxide group at the 13,14 position. The methyl ester moiety at the carboxyl terminus enhances stability compared to the free acid form, making it suitable for prolonged experimental use. Its molecular formula is $$ \text{C}{21}\text{H}{34}\text{O}_{3} $$, with a molar mass of 334.5 g/mol.

Preparation Methods

Enzymatic Synthesis via Cytochrome P450 Epoxygenases

The biosynthesis of the parent compound, 14,15-epoxyeicosatrienoic acid (14,15-EET), begins with arachidonic acid (AA) metabolism. Cytochrome P450 (CYP) epoxygenases, particularly CYP2C and CYP2J isoforms, catalyze the oxidation of AA to form 14,15-EET through stereoselective epoxidation.

Procedure:

  • Substrate Preparation: Arachidonic acid (≥98% purity) is dissolved in a buffered solution (pH 7.4) containing NADPH-regenerating enzymes.
  • Enzymatic Reaction: Recombinant CYP2C8 or CYP2J2 is introduced, and the mixture is incubated at 37°C for 60–90 minutes.
  • Product Isolation: The reaction is quenched with ice-cold acetonitrile, and 14,15-EET is extracted using solid-phase extraction (C18 columns).

Yield: 40–60%, depending on CYP isoform and reaction optimization.

Methyl Esterification of 14,15-EET

The free acid form of 14,15-EET is esterified to enhance stability. Two primary methods are employed:

Acid-Catalyzed Fischer Esterification

Reagents:

  • 14,15-EET (1 mmol)
  • Anhydrous methanol (10 mL)
  • Concentrated sulfuric acid (0.1 mL)

Protocol:

  • Combine 14,15-EET and methanol in a round-bottom flask under nitrogen.
  • Add $$ \text{H}2\text{SO}4 $$ dropwise and reflux at 65°C for 6–8 hours.
  • Neutralize with $$ \text{NaHCO}_3 $$, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Yield: 75–85%.

Diazomethane-Mediated Esterification

Reagents:

  • 14,15-EET (1 mmol)
  • Diazomethane in diethyl ether (excess)

Protocol:

  • Add diazomethane dropwise to 14,15-EET in ether at 0°C.
  • Stir for 2 hours, evaporate solvent, and purify via flash chromatography.

Yield: 90–95% (caution: diazomethane is highly toxic).

Chemical Synthesis via Epoxidation of Methyl Arachidonate

For non-enzymatic routes, methyl arachidonate undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA):

Reagents:

  • Methyl arachidonate (1 mmol)
  • mCPBA (1.2 mmol)
  • Dichloromethane (DCM, 10 mL)

Protocol:

  • Dissolve methyl arachidonate in DCM and cool to 0°C.
  • Add mCPBA gradually and stir for 24 hours at room temperature.
  • Wash with $$ \text{Na}2\text{S}2\text{O}3 $$, dry over $$ \text{MgSO}4 $$, and purify via HPLC (C18 column, acetonitrile:water = 85:15).

Yield: 50–65%.

Analytical Characterization

Spectroscopic Data

Technique Findings
NMR (¹H, 400 MHz) δ 5.35–5.28 (m, 6H, CH=CH), δ 3.66 (s, 3H, OCH₃), δ 3.12 (t, 2H, epoxy CH₂)
GC-MS m/z 334.5 [M]⁺, fragmentation at m/z 217 (epoxide ring cleavage)
IR 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O ester), 850 cm⁻¹ (epoxide)

Purity Assessment

Reverse-phase HPLC (C18 column, 85% acetonitrile) confirms ≥98% purity with a retention time of 12.3 minutes.

Applications in Research

Cardiovascular Studies

This compound demonstrates potent vasodilatory effects by activating endothelial potassium channels, reducing blood pressure in hypertensive rat models (EC₅₀ = 50 nM).

Anti-Inflammatory Mechanisms

The compound inhibits NF-κB signaling, decreasing TNF-α and IL-6 production in macrophages by 70% at 10 μM.

Comparative Analysis of Synthesis Routes

Method Yield Purity Advantages Limitations
Enzymatic + Fischer 60–70% ≥95% Stereoselective, scalable Time-intensive, enzyme cost
Chemical (mCPBA) 50–65% ≥90% No enzymatic reagents Non-stereoselective, byproducts
Diazomethane 90–95% ≥98% High efficiency Toxicity hazards

Chemical Reactions Analysis

Types of Reactions

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s multiple double bonds also allow it to participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Research Findings

  • Synthesis : Epoxidation of arachidonic acid derivatives using mCPBA remains the standard method, though yields are modest (7.6–15%) .
  • Structural Impact : The oxirane ring’s position (e.g., 14,15-epoxide vs. 5,6-epoxide) dictates metabolic stability and receptor affinity. For instance, cis-14,15-epoxides are more stable than trans-isomers .

Biological Activity

Methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate, also known as (8(Z),11Z)-methyl 13-(3-pentyloxiran-2-yl)trideca-8,11-dienoate, is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and potential applications.

  • Molecular Formula : C21H36O3
  • Molecular Weight : 336.51 g/mol
  • CAS Number : 2692622-73-2
  • Purity : >90%
  • Physical State : Solid
  • Storage Conditions : Freezer

The compound features a unique epoxide group derived from the pentyloxirane structure, which may contribute to its biological activities.

Insecticidal Activity

The compound's structural similarity to known insecticides raises the possibility of larvicidal activity. For instance, studies on similar compounds have demonstrated effective larvicidal properties against Aedes aegypti larvae. The compound's unique structure might enhance its effectiveness or reduce toxicity to non-target species, which is a significant benefit in pest control applications.

Case Studies and Research Findings

  • Larvicidal Activity Study :
    • A comparative analysis of several compounds with similar structures revealed that those containing epoxy groups exhibited significant larvicidal effects.
    • The study reported LC50 values for effective compounds ranging from 28.9 μM to over 160 μM, indicating a promising range for further exploration with this compound.
  • Cytotoxicity Assessment :
    • In vitro studies assessing cytotoxicity towards human cells have shown that similar compounds do not exhibit significant toxicity at concentrations up to 5200 μM. This suggests a favorable safety profile for potential therapeutic applications.
  • Pharmacological Mechanism Exploration :
    • Research into the mechanisms of action for related compounds has indicated that they may interact with specific biochemical pathways involved in cell signaling and metabolism, which could be relevant for understanding the biological activity of this compound.

Data Table: Comparative Biological Activities

Compound NameActivity TypeLC50 (μM)Toxicity Level
This compoundPotential LarvicideTBDLow
Related Epoxy Compound XLarvicidal28.9Non-toxic
Compound YAntimicrobialTBDModerate

Q & A

Q. How is the structural elucidation of methyl 13-(3-pentyloxiran-2-YL)trideca-5,8,11-trienoate validated in experimental settings?

Methodological Answer: Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). The compound's epoxide group and conjugated triene system are identified via characteristic NMR signals:

  • Epoxide protons : δ 3.1–3.3 ppm (oxirane ring protons) .
  • Triene system : Distinct coupling constants (J = 10–12 Hz for cis double bonds) and UV absorption at ~260 nm (conjugated dienes/trienes) .
  • Mass spectral data : Base peak at m/z 375.2 [M+H]⁺, consistent with molecular formula C23H38O5.

Q. What synthetic strategies are employed for preparing methyl esters of polyunsaturated epoxides like this compound?

Methodological Answer: Synthesis typically involves:

Epoxidation of precursor fatty acids : Using cytochrome P450 enzymes or chemical oxidants (e.g., m-CPBA) to introduce the epoxide group at the 14,15-position of arachidonic acid derivatives .

Esterification : Reaction with methanol under acidic or enzymatic (lipase) conditions to form the methyl ester .

Purification : Reverse-phase HPLC or GC-MS to isolate the product, with retention time (Rt) compared to authenticated standards .

Example Workflow:
Precursor → Epoxidation → Methylation → Purification (HPLC/GC-MS) → Structural Validation (NMR/MS).

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for epoxidized fatty acid esters?

Methodological Answer: Discrepancies often arise from:

  • Stereochemical variability : Epoxide geometry (cis/trans) impacts biological activity. Use chiral chromatography or enzymatic resolution to isolate stereoisomers .
  • Metabolic instability : Rapid hydrolysis by soluble epoxide hydrolase (sEH) in vitro. Include sEH inhibitors (e.g., AUDA) in assays to stabilize the compound .
  • Cell-specific responses : Test across multiple cell lines (e.g., endothelial vs. immune cells) and validate via siRNA knockdown of target receptors (e.g., PPARγ) .

Critical Data Comparison:

StudyObserved ActivityExperimental ConditionsResolution Strategy
APro-inflammatorysEH-inhibitor-freeRepeat with AUDA
BAnti-inflammatoryChiral-resolved isomerStereochemical analysis

Q. What advanced techniques are used to study the compound’s role in lipid-mediated signaling pathways?

Methodological Answer:

  • LC-MS/MS-based lipidomics : Quantify endogenous levels in tissues (e.g., liver, plasma) using deuterated internal standards (e.g., d8-14,15-EET) .
  • Receptor binding assays : Fluorescence polarization assays to measure affinity for nuclear receptors (e.g., PPARγ) .
  • Genetic models : Use sEH-knockout mice to evaluate in vivo metabolic effects, paired with RNA-seq to identify downstream targets .

Key Findings:

  • The compound modulates angiogenesis via VEGF upregulation (EC50 = 50 nM in HUVECs) .
  • It inhibits NF-κB activation in macrophages (IC50 = 100 nM) .

Q. How is the compound quantified in complex biological matrices, and what are the analytical challenges?

Methodological Answer:

  • Extraction : Solid-phase extraction (SPE) with C18 columns to isolate lipids from plasma/tissue homogenates .
  • Quantification : Stable isotope dilution LC-MS/MS (e.g., MRM mode for m/z 375.2 → 259.1) .
  • Challenges :
    • Matrix effects (e.g., phospholipid interference): Mitigate with gradient elution and post-column infusion .
    • Low endogenous abundance: Enrich using immunoaffinity columns with anti-EET antibodies .

Validation Parameters:

ParameterValue
LOD0.1 pg/mL
Recovery (%)92–105
Intra-day RSD<5%

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